molecular formula C18H15BrClNO2 B287975 4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287975
M. Wt: 392.7 g/mol
InChI Key: PWWHVFDBYCQGOR-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the cycloheptatrienone family and has been studied extensively for its unique properties and potential uses.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancerous cells. This compound has been shown to selectively target cancer cells while sparing healthy cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, this compound has been shown to have low toxicity in healthy cells, which is important for minimizing side effects. However, one limitation of this compound is its relatively low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one. One area of interest is the development of more efficient synthesis methods that can yield higher purity and yield of the final product. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its potential applications in other fields, such as neurology and inflammation. Finally, there is a need for in vivo studies to determine the efficacy and safety of this compound as a potential cancer therapy.

Synthesis Methods

The synthesis of 4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one involves the reaction of 3-(3-chlorophenyl)acrylic acid with ethylamine, followed by the addition of bromine and the cyclization of the resulting compound. This method has been optimized and improved over time to yield high purity and yield of the final product.

Scientific Research Applications

4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancerous cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as well as its potential as a therapeutic agent for neurological disorders.

properties

Product Name

4-Bromo-2-[3-(3-chlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C18H15BrClNO2

Molecular Weight

392.7 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H15BrClNO2/c1-2-21-16-8-7-13(19)11-15(18(16)23)17(22)9-6-12-4-3-5-14(20)10-12/h3-11H,2H2,1H3,(H,21,23)/b9-6+

InChI Key

PWWHVFDBYCQGOR-RMKNXTFCSA-N

Isomeric SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC(=CC=C2)Cl)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)Cl)Br

Canonical SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC(=CC=C2)Cl)Br

Origin of Product

United States

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